Tobramycin

描述

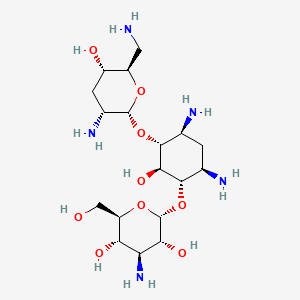

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVFBUXFDBBNBW-PBSUHMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49842-07-1 (Sulfate) | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023680 | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

32986-56-4 | |

| Record name | Tobramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tobramycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tobramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tobramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOBRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tobramycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tobramycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Spectrum of Activity of Tobramycin Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin is a potent aminoglycoside antibiotic derived from Streptomyces tenebrarius. It exhibits a broad spectrum of bactericidal activity, particularly against aerobic Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, the landscape of bacterial resistance, and the standardized protocols used to evaluate its activity. Quantitative data on its in vitro potency against key clinical isolates are presented, offering a comparative perspective for research and development applications.

Spectrum of In Vitro Activity

This compound is primarily used for treating infections caused by susceptible Gram-negative organisms. Its spectrum includes a wide range of clinically significant pathogens.[2] It is particularly noted for its potent activity against Pseudomonas aeruginosa, often showing greater efficacy than gentamicin against this opportunistic pathogen.[3][4]

The spectrum of activity for this compound encompasses:

-

Pseudomonas aeruginosa

-

Escherichia coli

-

Klebsiella species

-

Enterobacter species

-

Proteus species (both indole-positive and indole-negative)

-

Serratia species

-

Providencia species

-

Citrobacter species

While active against some Gram-positive organisms like Staphylococcus aureus, this compound is generally inactive against streptococci and enterococci.[3][4]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro activity. The following tables summarize the MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range for this compound against key Gram-negative bacteria, based on recent surveillance data and established breakpoints from the Clinical and Laboratory Standards Institute (CLSI).

Table 1: this compound MIC Values for Enterobacterales

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | CLSI Susceptible Breakpoint (≤ mg/L) |

| Enterobacterales (Overall) | 0.5 | 4 | - | 2 |

Data based on 2023 CLSI breakpoints. Note that the previous breakpoint was ≤4 mg/L. The revision reflects new pharmacokinetic/pharmacodynamic data.[5][6]

Table 2: this compound MIC Values for Pseudomonas aeruginosa

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | CLSI Susceptible Breakpoint (≤ mg/L) |

| Pseudomonas aeruginosa | - | - | <0.25 - >512 | 4 |

MIC values for P. aeruginosa can vary widely depending on the strain and its resistance mechanisms.[7] The CLSI breakpoint for P. aeruginosa remains ≤4 mg/L.

Table 3: this compound MIC Values for Other Notable Gram-Negative Bacteria

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | CLSI Susceptible Breakpoint (≤ mg/L) |

| Acinetobacter baumannii | - | - | - | 4 |

Note: Data for specific MIC50/90 values can vary significantly between studies and geographic regions. The provided breakpoints are for reference.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, leading to the inhibition of protein synthesis.[8] This process is concentration-dependent and involves several key steps.

-

Cell Entry: As a polycationic molecule, this compound initially binds to the negatively charged lipopolysaccharide (LPS) and phospholipids on the outer membrane of Gram-negative bacteria.[2][9] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), disrupting membrane integrity and increasing its permeability. The antibiotic then traverses the periplasmic space and is actively transported across the inner cytoplasmic membrane in an oxygen-dependent process.[8] This explains its lack of activity against anaerobic bacteria.[10]

-

Ribosomal Binding: Once inside the cytoplasm, this compound targets the 30S ribosomal subunit. It specifically binds to the 16S rRNA within the A-site, a critical region for decoding messenger RNA (mRNA).[11]

-

Inhibition of Protein Synthesis: This binding event has two major consequences:

-

Bactericidal Effect: The accumulation of aberrant, non-functional proteins and the disruption of the cell membrane integrity ultimately lead to bacterial cell death.[9]

Figure 1: Mechanism of action of this compound against Gram-negative bacteria.

Mechanisms of Resistance

The clinical utility of this compound is threatened by the emergence of bacterial resistance. Gram-negative bacteria can acquire resistance through several primary mechanisms.[10]

-

Enzymatic Modification: This is the most common mechanism of aminoglycoside resistance. Bacteria acquire genes, often on plasmids or transposons, that encode for aminoglycoside-modifying enzymes (AMEs).[12][13] These enzymes inactivate this compound by covalently adding chemical groups (acetylation, phosphorylation, or adenylylation) to its structure, which prevents it from binding to the ribosome.[12]

-

Target Site Alteration: Mutations in ribosomal proteins or, more commonly, enzymatic modification of the 16S rRNA binding site can reduce the affinity of this compound for its target.[12] This is often mediated by 16S rRNA methyltransferases, which add a methyl group to the ribosome, sterically hindering the antibiotic's binding.[12]

-

Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of this compound by reducing its uptake or actively pumping it out. This can occur through mutations that alter porin channels in the outer membrane, reducing influx, or through the upregulation of multidrug-resistant (MDR) efflux pumps that expel the antibiotic from the cell.[12][14]

Figure 2: Primary mechanisms of this compound resistance in Gram-negative bacteria.

Experimental Protocols for Susceptibility Testing

Determining the in vitro activity of this compound is performed using standardized antimicrobial susceptibility testing (AST) methods. The protocols are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and clinical relevance.[15][16]

Broth Microdilution Method (Reference Method)

The broth microdilution method is considered the gold standard for determining the MIC of an antibiotic.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

This compound stock solution

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading aid

Procedure:

-

Prepare this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate. A typical concentration range for testing might be 0.06 to 64 mg/L.

-

Inoculum Preparation: A suspension of the test organism is prepared in saline or broth and adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well. The result is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI or EUCAST breakpoints.[6][17]

Figure 3: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound remains a clinically important antibiotic for the management of serious Gram-negative infections, particularly those caused by Pseudomonas aeruginosa.[18] Its potent bactericidal activity is achieved through the disruption of bacterial protein synthesis. However, the global rise in antimicrobial resistance, driven primarily by the dissemination of aminoglycoside-modifying enzymes, presents a significant challenge.[13] A thorough understanding of its spectrum of activity, coupled with standardized susceptibility testing and vigilant surveillance of resistance mechanisms, is essential for preserving the efficacy of this critical therapeutic agent. Continuous research into novel adjuvants and combination therapies is crucial for overcoming resistance and extending the clinical utility of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. jmilabs.com [jmilabs.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 10. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 17. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Navigating the Therapeutic Landscape of Intravenous Tobramycin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Tobramycin, an aminoglycoside antibiotic, remains a cornerstone in the management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1] Its intravenous administration necessitates a deep understanding of its pharmacokinetic and pharmacodynamic profiles to optimize efficacy while minimizing the risk of toxicity. This technical guide provides an in-depth exploration of the core principles governing the disposition and antibacterial activity of intravenous this compound, supported by detailed experimental methodologies and data presented for clear interpretation.

Pharmacokinetics: The Journey of this compound in the Body

The clinical efficacy and safety of intravenous this compound are intrinsically linked to its pharmacokinetic properties, which describe its absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[2] The drug binds to the 30S ribosomal subunit, which leads to the misreading of mRNA and the formation of nonfunctional proteins.[3][4] This disruption of essential protein production ultimately results in bacterial cell death.[5]

References

- 1. In vitro approach to study the synergistic effects of this compound and clarithromycin against Pseudomonas aeruginosa biofilms using prokaryotic or eukaryotic culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics of the Aminoglycoside Antibiotic this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety of intravenous this compound in combination with a variety of anti-pseudomonal antibiotics in children with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial In Vitro Antibacterial Effects of Tobramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies on the antibacterial effects of Tobramycin, an aminoglycoside antibiotic. This document delves into its mechanism of action, antimicrobial spectrum, and the dynamics of its bactericidal activity. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's properties.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, it targets the 30S ribosomal subunit, a key component in the initiation and elongation stages of translation.

The primary binding site of this compound is on the 16S rRNA component of the 30S subunit, within a region known as helix 44 (h44) near the A-site.[1][2][3] This binding event interferes with the translation process in several ways:

-

Inhibition of the Initiation Complex: this compound's interaction with the 30S subunit can prevent the formation of the 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[4]

-

mRNA Misreading: The binding of this compound to the A-site induces a conformational change in the ribosome. This change can lead to the misreading of the mRNA codon by the tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2] The production of these aberrant proteins disrupts normal cellular functions, contributing to cell death.[1]

-

Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation of the polypeptide chain.[2]

The culmination of these effects is a halt in the production of essential proteins, leading to the rapid death of the bacterial cell.

Antibacterial Spectrum and Potency

This compound demonstrates potent activity against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various clinically relevant bacterial species as reported in initial in vitro studies.

| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | Clinical Isolates (CF) | 1 | 8 | - |

| Pseudomonas aeruginosa | - | - | - | <0.25 - 92 |

| Pseudomonas aeruginosa | Non-mucoid | - | - | 0.5 - >512 |

| Pseudomonas aeruginosa | ATCC 27853 | - | - | 0.5 - 2 |

| Staphylococcus aureus | - | - | - | - |

| Escherichia coli | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Enterobacter spp. | - | - | - | - |

| Proteus mirabilis | - | - | - | - |

| Serratia spp. | - | - | - | Generally Resistant |

| Streptococcus spp. | - | - | - | Generally Resistant |

| Diplococcus pneumoniae | - | - | - | Generally Resistant |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources.[4][5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.

-

Sterile 96-well microtiter plates.

-

Incubator (35°C ± 2°C).

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the this compound dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

References

- 1. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. journals.asm.org [journals.asm.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tobramycin's Impact on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects primarily by disrupting bacterial protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's activity. It details the antibiotic's interaction with the 30S ribosomal subunit, the subsequent interference with translational processes, and the resulting production of non-functional and truncated proteins. This document summarizes key quantitative data on this compound's efficacy, outlines detailed protocols for seminal experiments used to elucidate its mechanism of action, and provides visual representations of the critical pathways and experimental workflows.

Introduction

This compound is a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1] Its efficacy stems from its ability to potently and specifically inhibit protein synthesis in prokaryotic cells.[2] Understanding the precise molecular interactions and their downstream consequences is critical for optimizing its clinical use, overcoming resistance, and developing novel antimicrobial agents. This guide delves into the core mechanisms of this compound's action, providing the detailed information required by researchers and drug development professionals.

Mechanism of Action: A Multi-faceted Assault on the Ribosome

This compound's primary target is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis. Specifically, this compound binds to the 16S rRNA within the 30S small ribosomal subunit.[2][3] This binding event is the initiating step in a cascade of disruptive effects on translation.

Binding to the 30S Ribosomal Subunit

This compound, a polycationic molecule, is actively transported across the bacterial cell membrane.[2] Once in the cytoplasm, it binds with high affinity to the A-site of the 16S rRNA in the 30S subunit.[2][4] This binding site is a critical region for decoding the messenger RNA (mRNA) template. The interaction is stabilized by hydrogen bonds between the antibiotic and specific nucleotides of the rRNA.[5]

Interference with Translation Initiation

By binding to the 30S subunit, this compound can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA.[6] This blockade prevents the proper assembly of the full 70S ribosome, thereby halting the commencement of protein synthesis.[6]

Induction of mRNA Misreading and Production of Aberrant Proteins

A hallmark of this compound's action is the induction of mRNA misreading during the elongation phase of translation.[2][6] Its binding to the A-site distorts the ribosomal structure, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the synthesis of non-functional or malfunctioning proteins, which can disrupt various cellular processes.[2]

Inhibition of Translocation

This compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[7] This interference further slows down or halts protein synthesis.

Nonsense Suppression and Truncated Proteins

Some studies suggest that this compound can promote the read-through of premature termination codons (nonsense codons), a phenomenon known as nonsense suppression.[8][9] This leads to the synthesis of proteins with incorrect C-terminal extensions. Conversely, the overall disruption of translation can also lead to premature termination, resulting in the production of truncated, non-functional proteins.[6]

Figure 1: Signaling pathway of this compound's effect on bacterial protein synthesis.

Quantitative Data on this compound's Efficacy

The effectiveness of this compound is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

| Strain | MIC (µg/mL) | Reference |

| P. aeruginosa (Clinical Isolates) | 0.20 - 1.56 | [10] |

| P. aeruginosa PAO1 | 0.5 | [11] |

| P. aeruginosa ATCC 27853 | 1.0 | [10] |

| This compound-Resistant P. aeruginosa | >16 | [1] |

Table 2: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | |||

| High-affinity site | 1.1 nM | This compound-dependent riboswitch | [12] |

| Low-affinity site | 2.4 µM | This compound-dependent riboswitch | [12] |

| Inhibitory Concentration (IC50) | |||

| In vitro protein synthesis | Not explicitly stated, but effective at 2µM | E. coli S30 Extract System | [2][13] |

| Cytotoxicity (HEK293T cells) | >140 µg/mL (for 6"-modified derivatives) | Human epithelial-like cell culture | [2] |

| Inhibitory Concentration (IC90) | |||

| P. aeruginosa PA14 wt | 3.125 - 6.25 µg/mL | Planktonic bacteria | [14] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on bacterial protein synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent and sterilize by filtration.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[4][15]

References

- 1. providence.elsevierpure.com [providence.elsevierpure.com]

- 2. Synthesis and Antibacterial Activity of New 6″-Modified this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of aminoglycoside antibiotics. Binding studies of this compound and its 6'-N-acetyl derivative to the bacterial ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsense suppression therapies in human genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of Nonsense Mutations As A Therapeutic Approach To Treat Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation of this compound-induced inhibition of protein synthesis with postantibiotic effect in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a novel this compound dependent riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Tobramycin's Ingress: A Technical Guide to Bacterial Uptake and Transport

I have now gathered substantial information to create the in-depth technical guide. I have a good understanding of the tobramycin uptake process, including the initial electrostatic interaction, the self-promoted uptake across the outer membrane, and the energy-dependent transport across the inner membrane. I have also found some quantitative data, such as the binding affinity of this compound to the E. coli ribosome and various MIC values for different bacterial species.

Crucially, I have located resources that provide the basis for the detailed experimental protocols requested. I have information on the principles and key steps for:

-

Measuring this compound uptake using radiolabeled this compound ([3H]this compound), which often involves a membrane filtration technique.

-

Quantifying intracellular ATP levels using the luciferin-luciferase bioluminescence assay.

-

Determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, with references to CLSI and EUCAST guidelines.

While I was unable to find specific Km and Vmax values for this compound transport into bacterial cells (as this process is complex and not a simple enzyme-substrate reaction), I can explain the multi-phasic nature of the uptake and why these classical kinetic parameters are not typically reported for aminoglycoside transport.

I have enough information to proceed with constructing the full response, including the tables and Graphviz diagrams, without needing further Google searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a potent aminoglycoside antibiotic, remains a critical tool in the clinical management of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its efficacy is fundamentally dependent on its ability to traverse the formidable bacterial cell envelope and accumulate intracellularly to reach its ribosomal target. A comprehensive understanding of the mechanisms governing this compound uptake and transport is paramount for optimizing its therapeutic use, overcoming resistance, and designing novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core principles of this compound entry into bacterial cells, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow representations.

The Multi-Phasic Journey of this compound into the Bacterial Cell

The uptake of this compound by Gram-negative bacteria is not a simple diffusion process but a sophisticated, multi-step journey that can be broadly categorized into three distinct phases. This process is initiated by the antibiotic's cationic nature and culminates in an energy-dependent translocation across the cytoplasmic membrane.

Phase 1: Electrostatic Interaction and Outer Membrane Permeabilization

The initial step involves the electrostatic binding of the polycationic this compound molecules to the anionic components of the bacterial outer membrane, primarily the lipopolysaccharide (LPS) in Gram-negative bacteria.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS structure. The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, increasing its permeability.[1] This phenomenon, often referred to as "self-promoted uptake," allows this compound and other antibiotic molecules to traverse the outer membrane and access the periplasmic space.[1]

Phase 2: Energy-Dependent Phase I (EDP-I)

Once in the periplasm, the transport of this compound across the inner cytoplasmic membrane is an active, energy-requiring process. This initial energy-dependent phase is primarily driven by the electrical potential component (Δψ) of the proton motive force (PMF).[2][3] A sufficiently negative membrane potential is crucial for the initiation of this compound translocation. This dependency on aerobic respiration for generating the PMF is a key reason why this compound is significantly less effective against anaerobic bacteria.[1]

Phase 3: Energy-Dependent Phase II (EDP-II)

Following the initial uptake and binding of this compound to its primary intracellular target—the 30S ribosomal subunit—a cascade of events leads to an accelerated uptake phase. The binding of this compound to the ribosome induces the synthesis of mistranslated, non-functional proteins.[4][5] Some of these aberrant proteins are inserted into the cytoplasmic membrane, leading to further disruption of its integrity and the formation of membrane channels.[1] This damage facilitates a more rapid and extensive influx of this compound, leading to a lethal accumulation of the antibiotic within the cell.[1]

Quantitative Data on this compound Uptake and Action

The following tables summarize key quantitative parameters related to this compound's interaction with bacterial cells and its antimicrobial activity.

| Parameter | Organism | Value | Reference |

| Binding Affinity (Kd) | Escherichia coli (unmodified H69 hairpin of 23S rRNA) | 0.2 ± 0.2 µM | [4] |

Table 1: this compound Binding Affinity to a Ribosomal Component. The dissociation constant (Kd) reflects the concentration of this compound required to occupy 50% of the binding sites on the ribosomal RNA helix 69, indicating a high-affinity interaction.

| Organism | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | <0.25 – >512 | [4] |

| Staphylococcus aureus | Most isolates inhibited by ≤0.20 | [6] |

| Escherichia coli | Most isolates inhibited by ≤1.56 | [6] |

| Klebsiella spp. | Most isolates inhibited by ≤1.56 | [6] |

| Enterobacter spp. | Most isolates inhibited by ≤1.56 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Note the wide range for P. aeruginosa, reflecting the prevalence of resistant strains.

| Parameter | Condition | Value | Reference |

| Therapeutic Serum Concentration | Peak | 4 - 10 µg/mL | [7] |

| Therapeutic Serum Concentration | Trough | < 2 µg/mL | [7] |

| Intracellular Concentration (Epithelial Lining Fluid) | Steady-state penetration ratio (ELF/serum) | ~0.51 |

Table 3: Therapeutic and Intracellular Concentrations of this compound. Therapeutic drug monitoring is crucial for this compound to ensure efficacy while minimizing toxicity. The epithelial lining fluid (ELF) concentration is a relevant indicator for pulmonary infections.

Experimental Protocols

Measurement of this compound Uptake Using Radiolabeled [³H]-Tobramycin

This method directly quantifies the accumulation of this compound within bacterial cells.

Principle: Bacteria are incubated with radiolabeled this compound ([³H]-tobramycin). At specified time points, the cells are rapidly separated from the extracellular medium by filtration. The radioactivity retained on the filter, which corresponds to the intracellular this compound, is then measured by liquid scintillation counting.

Detailed Methodology:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a minimal salt medium to remove any components of the growth medium that might interfere with uptake. Resuspend the cells in the same minimal salt medium to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

Initiation of Uptake Assay: Pre-warm the bacterial suspension to the desired temperature (e.g., 37°C). To initiate the uptake, add [³H]-tobramycin to the cell suspension at the desired final concentration.

-

Sampling and Filtration: At various time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm pore size nitrocellulose membrane filter under vacuum.

-

Washing: Rapidly wash the filter with an ice-cold wash buffer (e.g., the same minimal salt medium without the radiolabeled substrate) to remove any non-specifically bound extracellular [³H]-tobramycin.

-

Radioactivity Measurement: Place the filter in a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert the counts per minute (CPM) to moles of this compound using the specific activity of the [³H]-tobramycin. Normalize the uptake to the number of cells or total cellular protein.

Determination of Intracellular ATP Levels using the Luciferin-Luciferase Assay

This assay is used to assess the metabolic state of the bacteria and the availability of ATP, which can be linked to the energy-dependent uptake of this compound.

Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the concentration of ATP.

Detailed Methodology:

-

Bacterial Culture and Treatment: Grow and treat the bacterial cells with this compound or other compounds as required for the experiment.

-

Removal of Extracellular ATP: To specifically measure intracellular ATP, it is crucial to remove any ATP present in the extracellular medium. This can be achieved by incubating the cell suspension with apyrase for approximately 10 minutes.[5]

-

Cell Lysis and ATP Extraction: Lyse the bacterial cells to release the intracellular ATP. A common method is to add a cell lysis reagent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based buffer) and incubate for a short period (e.g., 1 minute).[5]

-

Bioluminescence Reaction: Add the cell lysate to a solution containing luciferase and luciferin.

-

Luminometry: Immediately measure the light output using a luminometer. The signal is often transient, so consistent timing of the measurement is critical.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations.

-

Data Normalization: Normalize the ATP concentration to the number of cells or total protein content.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the in vitro susceptibility of a bacterium to an antimicrobial agent.

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of an antibiotic in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria after a defined incubation period.

Detailed Methodology (based on CLSI/EUCAST guidelines):

-

Antibiotic Stock Solution Preparation: Prepare a stock solution of this compound of known concentration.

-

Serial Dilutions: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Interpretation: Compare the determined MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

References

- 1. goldbio.com [goldbio.com]

- 2. goldbio.com [goldbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

Methodological & Application

HPLC method for quantification of Tobramycin in ophthalmic solutions

An HPLC Method for the Quantification of Tobramycin in Ophthalmic Solutions using Pre-Column Derivatization

Application Note

Introduction

This compound is an aminoglycoside antibiotic widely used in ophthalmic solutions to treat bacterial eye infections.[1][2] Due to its polar nature and lack of a significant UV-absorbing chromophore, quantifying this compound using High-Performance Liquid Chromatography (HPLC) with standard UV detection is challenging.[1][3] To overcome this, a common and robust approach involves pre-column derivatization, which attaches a chromophoric molecule to the this compound, enhancing its detectability.

This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in ophthalmic solutions, incorporating a pre-column derivatization step with 2,4-dinitrofluorobenzene (DNFB). This method is based on established procedures, including those similar to the United States Pharmacopeia (USP) methodology, and is suitable for routine quality control and stability testing.[4][5]

Principle

The primary amino groups of the this compound molecule react with 2,4-dinitrofluorobenzene (DNFB) under controlled conditions to form a stable dinitrophenyl (DNP) derivative. This DNP-tobramycin derivative possesses a strong chromophore, allowing for sensitive and accurate detection by a UV-Vis detector at a wavelength of 365 nm.[4][5] The derivatized sample is then injected into an RP-HPLC system, where it is separated from other components and quantified against a derivatized this compound standard.

Experimental Protocols

1. Materials and Reagents

-

This compound USP Reference Standard

-

2,4-dinitrofluorobenzene (DNFB) reagent: 10 mg/mL in reagent alcohol

-

Tris (hydroxymethyl) aminomethane reagent: 15 mg/mL in a 20:80 (v/v) mixture of water and dimethyl sulfoxide (DMSO)[5]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

This compound Ophthalmic Solution (Sample)

-

Methanol (HPLC grade)

-

Phosphate Buffer (as required for mobile phase)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been shown to be effective.

| Parameter | Specification |

| HPLC System | Agilent 1200 Series or equivalent with UV-Vis Detector |

| Column | Nova-Pak C18, 3.9 x 150 mm, 4 µm (or equivalent L1 packing)[4] |

| Mobile Phase | Acetonitrile / Buffer (e.g., aqueous buffer) (55:45, v/v)[4] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | Ambient[4] |

| Detection | UV at 365 nm[4] |

| Injection Volume | 20 µL - 50 µL[3] |

| Run Time | Approximately 15 minutes |

3. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve this compound USP Reference Standard in water (containing 10 mM sulfuric acid) to obtain a concentration of approximately 0.24 mg/mL.[5]

-

Sample Solution: Accurately transfer a volume of the ophthalmic suspension (typically 3 mg/mL this compound) and dilute with water (containing 10 mM sulfuric acid) to achieve a final theoretical concentration of 0.24 mg/mL of this compound.[5]

-

Blank Solution: Use water as the blank.[5]

4. Pre-Column Derivatization Protocol

The following workflow outlines the key steps from sample preparation to data acquisition.

Caption: Workflow for this compound analysis by HPLC.

-

Into three separate 50 mL volumetric flasks, transfer 4.0 mL of the Standard Solution, Sample Solution, and Blank Solution, respectively.[5]

-

To each flask, add 10 mL of the DNFB reagent and 10 mL of the Tris reagent. Mix well.[5]

-

Place the flasks in a heated water bath at 70°C for 20 minutes.[4]

-

After incubation, remove the flasks and allow them to cool to room temperature.

-

Dilute each flask to the 50 mL mark with the mobile phase and mix thoroughly.

-

Filter the final solutions through a 0.45 µm membrane filter before injection.

The chemical reaction for the derivatization is as follows:

Caption: Derivatization of this compound with DNFB.

5. Method Validation Summary

The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | r² ≥ 0.999 | 0.9998 over a range of 0.47 to 0.71 mg/mL[1] |

| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery of 99.6% with an RSD of 1.2%[4] |

| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Intra-day RSD: < 0.9%[4] Inter-day RSD: < 1.0%[4] |

| Specificity | No interference from blank or excipients at the retention time of the analyte. | No interferences were observed from excipients.[1] The method is stability-indicating.[4] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL (by HPLC-ELSD method)[6] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.45 µg/mL (by HPLC-ELSD method)[6] |

| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections ≤ 2.0% | Asymmetry factor of 1.4; %RSD of 0.29 for replicate injections.[3] |

Note: LOD and LOQ values are provided from an alternative HPLC-ELSD method for context, as they are often method-dependent.

Conclusion

This application note provides a detailed protocol for the reliable quantification of this compound in ophthalmic solutions using HPLC with UV detection after pre-column derivatization with DNFB. The method is specific, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.[4] The validation data confirms that the method meets the stringent requirements for pharmaceutical analysis.[3]

References

- 1. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of Experimental Design in Pre-Column Derivatization for the Analysis of this compound by HPLC—Fluorescence Detection: Application to Ophthalmic Solution and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phmethods.net [phmethods.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chinjmap.com [chinjmap.com]

Application Notes and Protocols for Tobramycin Susceptibility Testing by Disk Diffusion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to tobramycin using the disk diffusion method, also known as the Kirby-Bauer test. This standardized procedure is a widely accepted and cost-effective method for in vitro susceptibility testing.[1][2][3][4][5] Adherence to established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for accurate and reproducible results.[1][5][6]

Principle of the Method

The disk diffusion method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[4][5] As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient.[5][7] If the bacteria are susceptible to this compound, a zone of growth inhibition will form around the disk.[2][4] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[8][9]

Materials and Reagents

-

This compound antimicrobial susceptibility disks (10 µg)[1]

-

Tryptic Soy Broth (TSB) or equivalent

-

0.5 McFarland turbidity standard[2]

-

Sterile cotton or dacron swabs[2]

-

Sterile saline (0.85%)

-

Bacterial colonies of the test organism (isolated and pure, 18-24 hours old)[2][7]

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)[10][11][12][13]

-

Incubator (35 ± 2°C)[1]

-

Ruler or caliper for measuring zone diameters[2]

-

Forceps or disk dispenser[2]

Experimental Protocol

Inoculum Preparation

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.[2]

-

Transfer the colonies to a tube of Tryptic Soy Broth.

-

Incubate the broth at 35 ± 2°C until it achieves a turbidity equivalent to or greater than the 0.5 McFarland standard.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or more bacteria as needed. This can be done visually against a Wickerham card or using a photometric device.[2] A properly adjusted 0.5 McFarland standard contains approximately 1 x 10⁸ CFU/mL.[7]

Inoculation of the Mueller-Hinton Agar Plate

-

Within 15 minutes of standardizing the inoculum, dip a sterile swab into the adjusted bacterial suspension.[2][3][14]

-

Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[1][2]

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[1][2][4]

-

Finally, swab the rim of the agar.[2]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][2][14]

Application of this compound Disks

-

Using sterile forceps or a disk dispenser, aseptically place a this compound (10 µg) disk onto the inoculated agar surface.[2][14]

-

Gently press the disk down to ensure complete contact with the agar.[2][14]

-

Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[1][2]

-

Once a disk is in contact with the agar, do not move it, as diffusion of the antibiotic begins immediately.[14]

Incubation

-

Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[1][3][14]

-

Incubate for 16-18 hours for most rapidly growing bacteria.[1] For some organisms, incubation may be extended to 24 hours.[15]

Measurement and Interpretation of Results

-

After incubation, examine the plate for a confluent lawn of bacterial growth.

-

Measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using a ruler or caliper.[1] Measurements should be taken from the back of the plate against a dark, non-reflective background.[5]

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints from CLSI or EUCAST guidelines.

Data Presentation

Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (10 µg disk)

| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |

| Enterobacterales | ≥ 15 | 13 - 14 | ≤ 12 |

| Pseudomonas aeruginosa | ≥ 15 | 13 - 14 | ≤ 12 |

| Acinetobacter spp. | ≥ 15 | 13 - 14 | ≤ 12 |

| Staphylococcus spp. | ≥ 15 | 13 - 14 | ≤ 12 |

Source: Based on CLSI M100 standards. Note that these values are subject to change and the latest CLSI document should always be consulted.[10]

Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (10 µg disk)

| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Resistant |

| Enterobacterales | ≥ 17 | < 17 |

| Pseudomonas aeruginosa | ≥ 17 | < 17 |

| Acinetobacter spp. | ≥ 17 | < 17 |

| Staphylococcus spp. | ≥ 18 | < 18 |

Source: Based on EUCAST Breakpoint Tables. EUCAST does not typically use an "Intermediate" category in the same way as CLSI, instead categorizing as "Susceptible, increased exposure" (I) which often does not have a distinct zone diameter range in the same format. The latest EUCAST guidelines should be consulted for the most current information.

Quality Control

A quality control program is essential to ensure the accuracy and reproducibility of the test.[12] This involves regularly testing reference strains with known susceptibility to this compound.[11][12]

Table 3: Quality Control Ranges for this compound (10 µg disk)

| Quality Control Strain | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC 25922 | 18 - 26 |

| Pseudomonas aeruginosa ATCC 27853 | 19 - 25 |

| Staphylococcus aureus ATCC 25923 | 19 - 27 |

Source: Based on CLSI M100 standards. Laboratories should establish their own mean and acceptable ranges based on their performance data.

If the zone diameters for the QC strains fall outside the acceptable ranges, the test results for the clinical isolates are considered invalid, and the entire procedure must be reviewed for errors before re-testing.[12]

Experimental Workflow Diagram

References

- 1. micromasterlab.com [micromasterlab.com]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. nicd.ac.za [nicd.ac.za]

- 4. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 5. asm.org [asm.org]

- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 7. chainnetwork.org [chainnetwork.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Formation of Pseudomonas aeruginosa inhibition zone during this compound disk diffusion is due to transition from planktonic to biofilm mode of growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. exodocientifica.com.br [exodocientifica.com.br]

- 12. gcsmc.org [gcsmc.org]

- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. journals.asm.org [journals.asm.org]

Application Notes and Protocols: In Vitro Biofilm Model for Testing Tobramycin Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection to bacteria, rendering them notoriously resistant to conventional antimicrobial therapies. Tobramycin, an aminoglycoside antibiotic, is commonly used to treat infections involving biofilm-forming bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus. However, the efficacy of this compound can be dramatically reduced when bacteria are in a biofilm state. Therefore, robust and reproducible in vitro biofilm models are essential for the preclinical evaluation of this compound and novel anti-biofilm strategies.

These application notes provide detailed protocols for establishing an in vitro biofilm model and subsequently testing the efficacy of this compound. The described methods include biofilm formation, quantification of biofilm biomass, determination of minimum inhibitory and eradication concentrations, and assessment of bacterial viability within the biofilm.

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.

-

Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3] The MBEC is often significantly higher than the MIC, highlighting the increased resistance of biofilm-associated bacteria.[1]

Experimental Protocols

Biofilm Formation in a 96-Well Microtiter Plate

This protocol describes a static biofilm formation model, which is a widely used and high-throughput method for screening antimicrobial agents.[4]

Materials:

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the desired bacterial strain into 5 mL of growth medium.

-

Incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD₆₀₀) of 0.1.[5] This corresponds to a specific cell density that should be validated for the strain being used.

-

-

Inoculate Microtiter Plate:

-

Incubate to Form Biofilm:

-

Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[6] The incubation time can be optimized depending on the bacterial strain and the desired biofilm maturity.

-

Quantification of Biofilm Biomass: Crystal Violet (CV) Assay

The Crystal Violet (CV) assay is a simple and effective method for quantifying the total biofilm biomass.[4][8]

Materials:

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Plate reader

Procedure:

-

Wash the Biofilm:

-

Carefully aspirate the planktonic (free-floating) bacteria from each well.

-

Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[7] Be careful not to disturb the biofilm at the bottom of the well.

-

-

Stain the Biofilm:

-

Wash and Dry:

-

Solubilize the Stain:

-

Measure Absorbance:

This compound Susceptibility Testing

a. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against planktonic bacteria is determined using a broth microdilution method.

Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

-

Add the standardized bacterial inoculum (prepared as in the biofilm formation protocol) to each well.

-

Include a positive control (bacteria without antibiotic) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

b. Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay determines the concentration of this compound required to kill the bacteria within a pre-formed biofilm.[1][10]

Procedure:

-

Form Biofilms: Grow biofilms in a 96-well plate as described in the biofilm formation protocol.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in fresh growth medium in a separate 96-well plate. Concentrations should typically be much higher than the MIC.[1]

-

Treat Biofilms:

-

After the biofilm formation period, discard the planktonic cells and wash the biofilms with PBS.

-

Add the this compound dilutions to the wells containing the pre-formed biofilms.

-

Include a positive control (biofilm with fresh medium, no antibiotic) and a negative control (medium only).

-

-

Incubate: Incubate the plate at 37°C for 24 hours.[11] The duration of exposure can be varied to investigate time-dependent killing.[3]

-

Assess Viability:

-

After treatment, aspirate the antibiotic-containing medium and wash the wells with PBS.

-

Add fresh growth medium to each well and incubate for a further 24 hours.

-

The MBEC is the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) after this recovery period.[10]

-

Assessment of Biofilm Viability: Live/Dead Staining

Live/Dead staining is a fluorescence microscopy-based method to visualize and quantify viable and non-viable bacteria within a biofilm.[12][13] This method typically uses two fluorescent dyes: SYTO 9, which stains all bacteria green, and propidium iodide (PI), which only enters bacteria with compromised membranes and stains them red.[12][13]

Materials:

-

Live/Dead staining kit (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit) containing SYTO 9 and propidium iodide.[13][14]

-

Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

Form Biofilms: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides).

-

Treat with this compound: Treat the biofilms with the desired concentrations of this compound as described in the MBEC protocol.

-

Stain the Biofilm:

-

Prepare the staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 and propidium iodide in sterile water.[13][14]

-

Gently wash the treated biofilms with sterile water or PBS.

-

Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[12][13][14]

-

-

Wash: Gently rinse the biofilms to remove excess stain.[14]

-

Visualize: Image the stained biofilms using a CLSM. Green cells are considered live, while red cells are considered dead.[12] Image analysis software can be used to quantify the proportions of live and dead cells.

Data Presentation

Table 1: this compound Susceptibility of Planktonic vs. Biofilm Bacteria

| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) |

| P. aeruginosa PAO1 | 2 | >128 | >64 |

| S. aureus ATCC 25923 | 1 | 500 | 500 |

Note: The values presented are examples and may vary depending on the specific strains and experimental conditions. Studies have shown that for P. aeruginosa, the MBEC of this compound can be significantly higher than the MIC. For some strains, this compound is most effective at higher concentrations for both inhibiting and eradicating biofilms.

Table 2: Effect of this compound Concentration on Biofilm Viability

| This compound Concentration (µg/mL) | % Live Cells (Green) | % Dead Cells (Red) |

| 0 (Control) | 95 | 5 |

| 16 | 70 | 30 |

| 64 | 40 | 60 |

| 256 | 10 | 90 |

Note: These are representative data. Actual percentages will depend on the bacterial strain, biofilm age, and treatment duration.

Visualizations

References

- 1. Determination of this compound and Vancomycin Exposure Required to Eradicate Biofilms on Muscle and Bone Tissue In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 3. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. static.igem.org [static.igem.org]

- 7. Crystal violet assay [bio-protocol.org]

- 8. Crystal violet staining protocol | Abcam [abcam.com]

- 9. Adaptation of Pseudomonas aeruginosa biofilms to this compound and the quorum sensing inhibitor C-30 during experimental evolution requires multiple genotypic and phenotypic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. ors.org [ors.org]

- 12. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining [bio-protocol.org]

- 13. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Tobramycin Administration in a Hollow-Fiber Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic profiles of antimicrobial agents, allowing for the study of their pharmacodynamic effects on bacterial populations over time.[1][2][3] This model is particularly valuable for investigating the efficacy of antibiotics like tobramycin, understanding the emergence of resistance, and optimizing dosing regimens.[1][4] These application notes provide a detailed overview and protocols for the administration of this compound in an HFIM, primarily focusing on studies involving Pseudomonas aeruginosa.